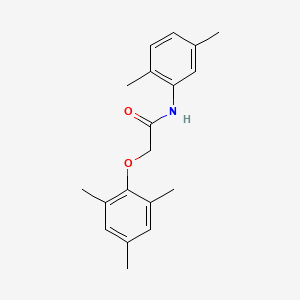
1-(2-bromophenyl)-N-(2-methoxybenzyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-N-(2-methoxybenzyl)methanamine is an organic compound that features a bromophenyl group and a methoxybenzyl group attached to a methanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-N-(2-methoxybenzyl)methanamine can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 2-phenylmethanamine, undergoes bromination to introduce the bromine atom at the ortho position of the phenyl ring.
Methoxybenzylation: The brominated intermediate is then reacted with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromophenyl)-N-(2-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
- Substitution reactions can yield various derivatives depending on the nucleophile used.
- Oxidation can produce aldehydes or carboxylic acids.
- Reduction can result in alcohols.
Applications De Recherche Scientifique
1-(2-Bromophenyl)-N-(2-methoxybenzyl)methanamine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-bromophenyl)-N-(2-methoxybenzyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and methoxybenzyl groups can influence the compound’s binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-N-(2-methoxybenzyl)methanamine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-(2-Bromophenyl)-N-(2-methoxybenzyl)methanamine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets differently compared to its chloro and fluoro analogs.
Propriétés
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-(2-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-18-15-9-5-3-7-13(15)11-17-10-12-6-2-4-8-14(12)16/h2-9,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJJKPKCDVSARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-methoxyphenyl)acetyl]-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5858398.png)
![N~1~-(5-BROMO-8-QUINOLYL)-4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B5858402.png)
![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propylpyridazin-3(2H)-one](/img/structure/B5858418.png)

![2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4-nitrophenol](/img/structure/B5858433.png)

![[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B5858458.png)
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5858459.png)
![2-((E)-1-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-2-THIENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE](/img/structure/B5858467.png)

![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazone]](/img/structure/B5858487.png)

![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5858508.png)
![(E)-2-cyano-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B5858520.png)
